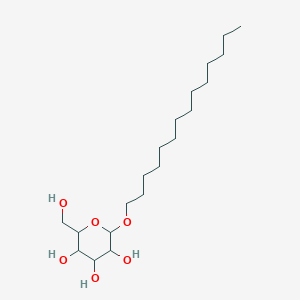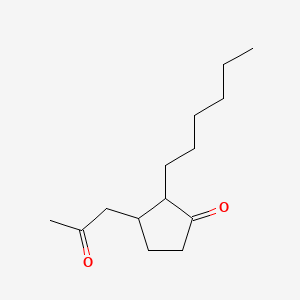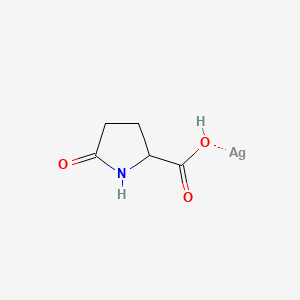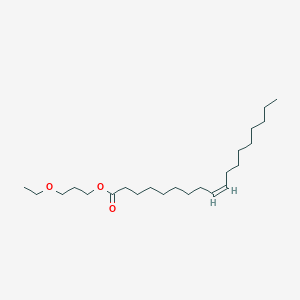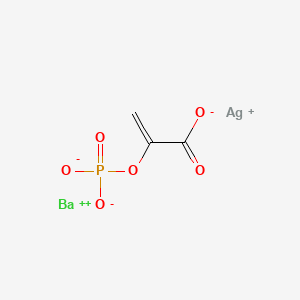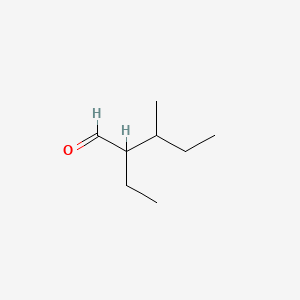
2-Ethyl-3-methylvaleraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-methylvaleraldehyde, also known as 2-ethyl-3-methylpentanal, is an organic compound with the molecular formula C8H16O. It is an aldehyde characterized by a branched structure, which contributes to its unique chemical properties. This compound is commonly used in various industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylvaleraldehyde can be synthesized through several methods. One common approach involves the oxidation of the corresponding alcohol, 2-ethyl-3-methylpentanol, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydroformylation of 2-ethyl-3-methyl-1-butene, where the alkene undergoes a reaction with carbon monoxide (CO) and hydrogen (H2) in the presence of a rhodium catalyst to form the aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. The reaction is typically carried out under high pressure and temperature conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-3-methylvaleraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-ethyl-3-methylvaleric acid, using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-ethyl-3-methylpentanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: 2-Ethyl-3-methylvaleric acid.
Reduction: 2-Ethyl-3-methylpentanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-3-methylvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
2-Ethyl-3-methylvaleraldehyde can be compared with other similar aldehydes, such as:
2-Ethylhexanal: Similar in structure but with a longer carbon chain.
3-Methylbutanal: Similar in structure but with a shorter carbon chain.
Valeraldehyde: A straight-chain aldehyde with a similar molecular weight.
Uniqueness: The branched structure of this compound imparts unique reactivity and physical properties compared to its straight-chain counterparts. This branching can influence its boiling point, solubility, and reactivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 2-Ethylhexanal
- 3-Methylbutanal
- Valeraldehyde
Eigenschaften
CAS-Nummer |
42347-74-0 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-ethyl-3-methylpentanal |
InChI |
InChI=1S/C8H16O/c1-4-7(3)8(5-2)6-9/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
FBQWJRWQCDONFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


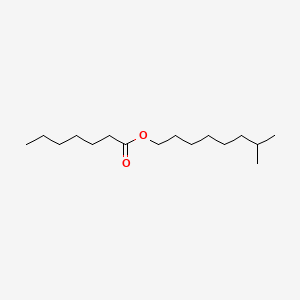
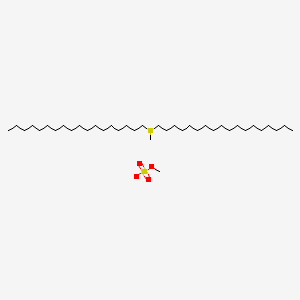
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
